![molecular formula C7H16ClNO B13502346 (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride: is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylmethylamine and propylene oxide.
Reaction Conditions: The reaction between cyclopropylmethylamine and propylene oxide is carried out under controlled conditions, often in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the ring-opening of propylene oxide.
Formation of Intermediate: The reaction results in the formation of an intermediate, which is then subjected to further purification and conversion steps.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate to form the hydrochloride salt of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Mécanisme D'action
The mechanism of action of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Aminopropan-2-ol: Another amino alcohol with similar structural features but different functional groups.
Cyclopropylamine: Shares the cyclopropyl group but lacks the hydroxyl group on the propane chain.
Uniqueness:
Structural Features: The presence of both the cyclopropylmethyl group and the hydroxyl group on the propane chain makes (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride unique.
Chirality: The compound’s chiral nature adds to its uniqueness, influencing its interactions and reactivity.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
(2R)-1-(cyclopropylmethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)4-8-5-7-2-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1 |
Clé InChI |
NQOGYIBFXQCMBS-FYZOBXCZSA-N |
SMILES isomérique |
C[C@H](CNCC1CC1)O.Cl |
SMILES canonique |
CC(CNCC1CC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


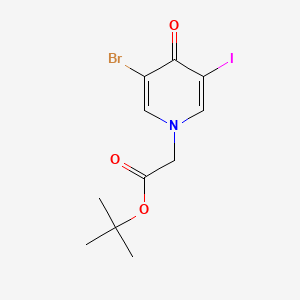
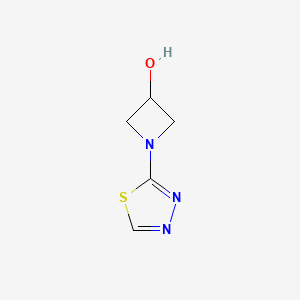

![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
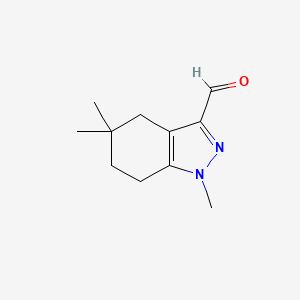
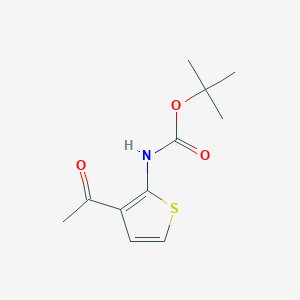

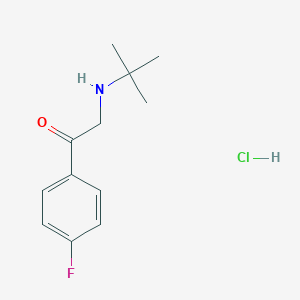

![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
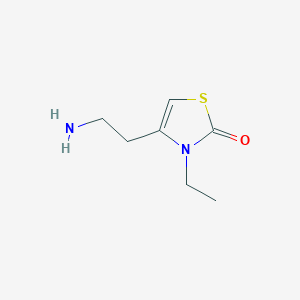
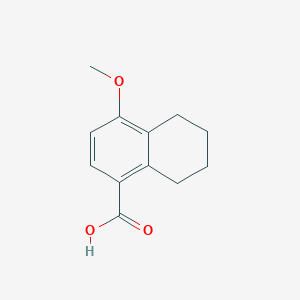
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
